molecular formula C9H8O4 B1208027 3-Methylphthalic acid CAS No. 37102-74-2

3-Methylphthalic acid

Cat. No.: B1208027
CAS No.: 37102-74-2
M. Wt: 180.16 g/mol
InChI Key: IBFJDBNISOJRCW-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-Methylphthalic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and plasticizers.

Safety and Hazards

When handling 3-Methylphthalic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylphthalic acid can be synthesized through several methods. One common approach involves the oxidation of 3-methylphthalic anhydride. The anhydride can be prepared by the catalytic oxidation of 3-methyl-1,2-dimethylbenzene. The oxidation process typically employs reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 3-methyl-1,2-dimethylbenzene using air or oxygen in the presence of a catalyst such as vanadium pentoxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 3-Methylphthalic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 3-methylphthalic anhydride.

    Reduction: Reduction reactions can convert it into 3-methylphthalic alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of derivatives such as nitro or halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of catalysts.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed:

    Oxidation: 3-Methylphthalic anhydride.

    Reduction: 3-Methylphthalic alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-methylphthalic acid involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of anhydrides or other oxidized products. In reduction reactions, it undergoes electron transfer processes to form reduced products. The specific pathways and molecular targets depend on the type of reaction and the reagents involved.

Comparison with Similar Compounds

    Phthalic Acid: The parent compound, differing by the absence of the methyl group.

    4-Methylphthalic Acid: Another isomer with the methyl group at the fourth position.

    2-Methylphthalic Acid: An isomer with the methyl group at the second position.

Uniqueness: 3-Methylphthalic acid is unique due to the position of the methyl group, which influences its chemical reactivity and physical properties. This positional difference can lead to variations in the types of reactions it undergoes and the products formed, making it distinct from its isomers and other related compounds.

Properties

IUPAC Name

3-methylphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFJDBNISOJRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80958272
Record name 3-Methylbenzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37102-74-2
Record name 3-Methylphthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037102742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylbenzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methylphthalic acid disodium salt (4.4 mmol) was dissolved in water (50 ml). Potassium permanganate (14.7 mmol) was added and the resulting solution was stirred for 18 h at room temperature. A precipitate was formed. The precipitate was filtered off and washed three times with hot water. The combined aqueous phase was evaporated under reduced pressure to approximately one third of the initial volume and cooled in an ice-bath. Concentrated HCl was added carefully for neutralization. Expected precipitation of hemimellitic acid did not occur. After evaporation of water in vacuo, the dark residue represented a complex mixture of compounds.
Name
3-Methylphthalic acid disodium salt
Quantity
4.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.7 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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